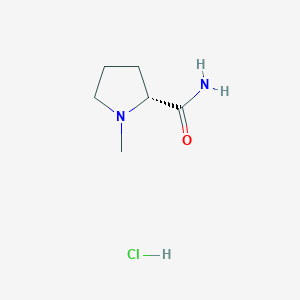![molecular formula C11H20OS B6280464 1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol, Mixture of diastereomers CAS No. 1049806-71-4](/img/new.no-structure.jpg)
1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,7-Trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol is a complex organic compound characterized by its bicyclic structure and the presence of a methylsulfanyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structural features of this compound make it a subject of interest in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.2]heptan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[2.2.1]heptan-2-one and methylsulfanyl groups.
Reaction Conditions:
Purification: The resulting mixture is then purified to isolate the desired diastereomers.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as chromatography and recrystallization may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at specific positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It can be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1,7,7-trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-one
Methylsulfanyl derivatives
Other bicyclic compounds
Uniqueness: 1,7,7-Trimethyl-3-(methylsulfanyl)bicyclo[2.2.1]heptan-2-ol stands out due to its unique combination of structural features, including the bicyclic framework and the presence of a methylsulfanyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
1049806-71-4 |
|---|---|
Fórmula molecular |
C11H20OS |
Peso molecular |
200.34 g/mol |
Nombre IUPAC |
1,7,7-trimethyl-3-methylsulfanylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20OS/c1-10(2)7-5-6-11(10,3)9(12)8(7)13-4/h7-9,12H,5-6H2,1-4H3 |
Clave InChI |
FTSZDJKYAIMZNI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2SC)O)C)C |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



